molecular formula C15H14IN5 B5531217 N-{[1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine

N-{[1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine

Cat. No. B5531217
M. Wt: 391.21 g/mol
InChI Key: AAPJOKQVYBEJQK-UFWORHAWSA-N
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Description

  • The compound of interest is a complex organic molecule, part of the family of pyrroles and triazoles. This class of compounds is known for its diverse applications in pharmaceuticals and materials science.

Synthesis Analysis

  • Synthesis involves a reaction between 4-amino-4H-1,2,4-triazole and various aromatic aldehydes, followed by cyclization with hydrazine hydrate in ethanol. The compounds are purified using thin layer chromatography (Panchal & Patel, 2011).

Molecular Structure Analysis

  • The molecular structure of related compounds shows monoclinic symmetry with specific unit cell dimensions. The molecule often adopts a planar or near-planar conformation, which can influence its reactivity and interaction with other molecules (Dolzhenko et al., 2011).

Chemical Reactions and Properties

  • The chemical reactivity of this class of compounds is influenced by its planar structure, which allows for various interactions and bond formations. This is evidenced by the synthesis process and the resulting molecular structures (Shtaitz et al., 2023).

Physical Properties Analysis

  • Physical properties such as crystal structure and unit cell dimensions are crucial for understanding the compound's behavior in different environments. For similar compounds, crystallography data show significant details about molecular arrangement and interactions (Repich et al., 2017).

Chemical Properties Analysis

  • Chemical properties like reactivity and stability are determined by the compound’s molecular structure. Triazole and pyrrole rings contribute to the compound's unique chemical behavior, as seen in various synthesis methods and molecular interactions (Veettil & Haridas, 2009).

properties

IUPAC Name

(E)-1-[1-(3-iodophenyl)-2,5-dimethylpyrrol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14IN5/c1-11-6-13(8-19-20-9-17-18-10-20)12(2)21(11)15-5-3-4-14(16)7-15/h3-10H,1-2H3/b19-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPJOKQVYBEJQK-UFWORHAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=CC=C2)I)C)C=NN3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC(=CC=C2)I)C)/C=N/N3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14IN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{(E)-[1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4H-1,2,4-triazol-4-amine

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